
3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a benzodioxole group and a chlorophenyl group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole depends on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole: Lacks the chlorophenyl group.
5-(4-Chlorophenyl)-1H-pyrazole: Lacks the benzodioxole group.
3-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1H-pyrazole: Lacks the chlorine atom on the phenyl ring.
Uniqueness
The presence of both the benzodioxole and chlorophenyl groups in 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole may confer unique chemical reactivity and biological activity compared to similar compounds. These structural features can influence the compound’s interaction with biological targets and its overall stability.
Propriétés
Numéro CAS |
651717-17-8 |
|---|---|
Formule moléculaire |
C16H11ClN2O2 |
Poids moléculaire |
298.72 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-4-1-10(2-5-12)13-8-14(19-18-13)11-3-6-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19) |
Clé InChI |
GNMHZRTXQXIBCX-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



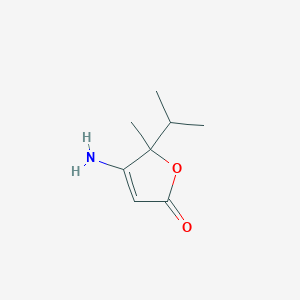
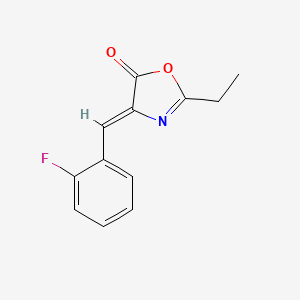

![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
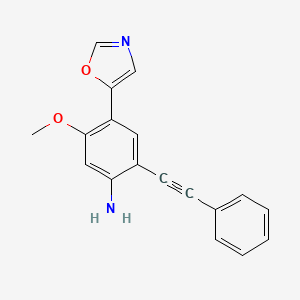
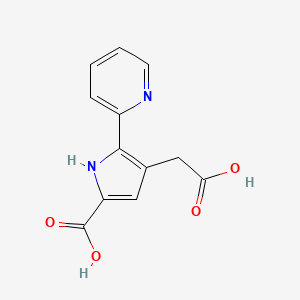

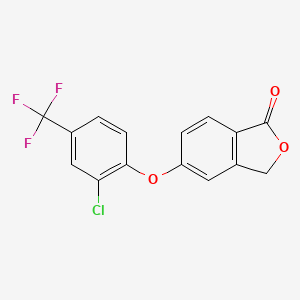
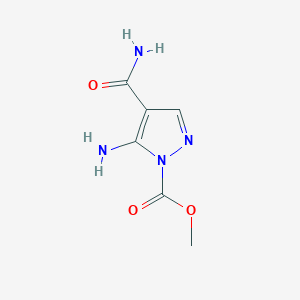



![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
